

# o-Aminoazotoluene: A Toxicological and Carcinogenicity Profile

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## Compound of Interest

Compound Name: o-Aminoazotoluene

Cat. No.: B045844

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## Executive Summary

**o-Aminoazotoluene** (OAT), a synthetic azo dye, is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP) based on sufficient evidence from experimental animal studies. This technical guide provides an in-depth overview of the toxicological data and carcinogenic properties of **o-Aminoazotoluene**, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented is intended to support research, risk assessment, and drug development activities.

## Toxicological Data

The acute toxicity of **o-Aminoazotoluene** varies by species and route of administration. The following tables summarize the available quantitative data.

### Table 1: Acute Toxicity of o-Aminoazotoluene

Species	Route of Administration	Parameter	Value	Reference
Mouse	Oral	LD50	270 mg/kg	[1]
Rat	Oral	LD50	317 mg/kg	[1]
Rat	Oral	LD50	512 mg/kg	[1]
Dog	Oral	LD50	300 mg/kg	[2]
Rat	Dermal	LD50	> 2000 mg/kg bw	[3]
Rabbit	Dermal	LD50	> 2000 mg/kg bw	[4]

## Carcinogenicity

Extensive studies in various animal models have demonstrated the carcinogenic potential of **o-Aminoazotoluene**. It induces tumors in multiple organs, with the liver being a primary target.

### Table 2: Summary of Carcinogenicity Studies with o-Aminoazotoluene

Species	Route of Administration	Target Organs and Tumor Types	Reference
Mouse			
Dietary	Liver (hepatocellular adenoma and carcinoma), Lung (tumors), Blood vessels (hemangioendothelioma)	[3][5]	
Dermal	Liver (tumors)	[3]	
Subcutaneous Injection	Liver (hepatocellular tumors), Lung (tumors), Injection site (fibrosarcoma)	[3]	
Intraperitoneal Injection	Liver (hepatocellular tumors)	[3]	
Rat			
Dietary	Liver (adenoma, hepatocellular carcinoma, cholangioma)	[3]	
Subcutaneous Injection	Liver (hepatocellular tumors)	[3]	
Hamster			
Dietary	Liver (hepatocellular adenoma and carcinoma), Urinary bladder (papillary or transitional-cell carcinoma), Gallbladder (papilloma)	[3]	

	or carcinoma), Mammary gland (adenocarcinoma)
Dog	
Dietary	Liver (hepatocellular adenoma or carcinoma, adenocarcinoma, cholangioma), Urinary bladder (carcinoma), Gallbladder (adenocarcinoma) [3]
Rabbit	
Intravesicular Implantation	Urinary bladder (papilloma) [3]

## Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological and carcinogenicity studies. Below are summaries of methodologies employed in key studies.

### Acute Dermal Toxicity (OECD Guideline 402)

A limit test is often conducted to determine acute dermal toxicity.

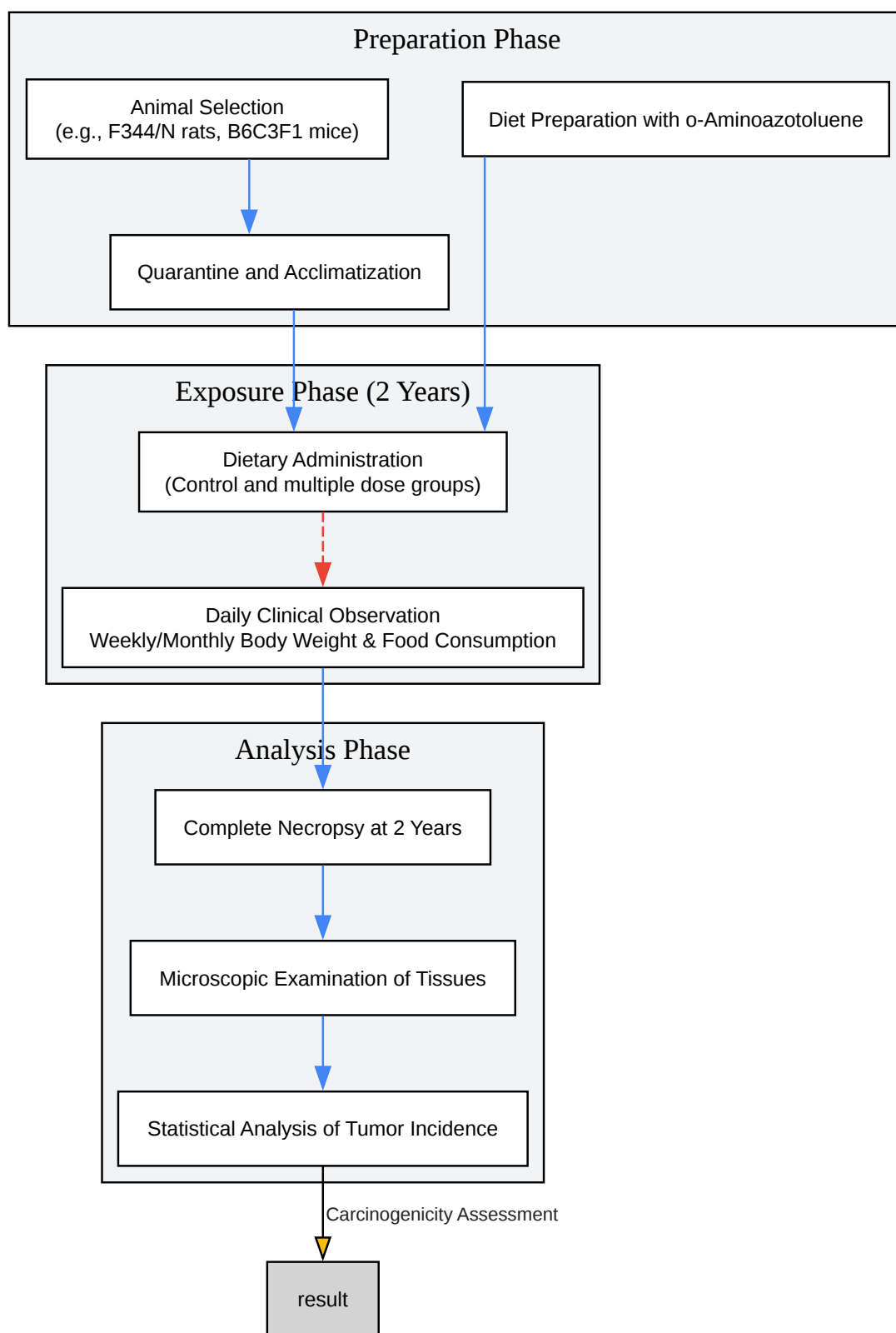
- Test Animals: Young adult albino rabbits (or rats), typically 5 of each sex.[1][4]
- Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[1] A single dose of 2000 mg/kg body weight is typically used for the limit test.[4]

- Exposure Duration: 24 hours.[4]
- Observation Period: 14 days. Animals are observed for mortality, signs of toxicity, and body weight changes.[4]
- Necropsy: All animals are subjected to gross necropsy at the end of the observation period. [4]

## Chronic Carcinogenicity Bioassay (NTP TR-001 General Guidelines)

Long-term carcinogenicity studies are conducted to evaluate the carcinogenic potential of a substance over the lifespan of the test animals.

- Test Animals: Typically, F344/N rats and B6C3F1 mice of both sexes. Animals are sourced from the same provider and quarantined upon arrival.[6][7]
- Animal Husbandry: Animals are housed in a controlled environment with a "clean-dirty" corridor flow to prevent contamination. Bedding and cages are changed regularly. Food and water are provided ad libitum.[6]
- Diet Preparation and Administration: The test chemical is mixed into the standard laboratory diet at various concentrations. The stability and homogeneity of the chemical in the feed are verified.[6]
- Dose Selection: Dose levels are determined based on subchronic toxicity studies, with the highest dose aiming to induce minimal toxicity without significantly affecting survival (Maximum Tolerated Dose - MTD).[6]
- Study Duration: Typically 2 years.[7]
- Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.[6]
- Pathology: A complete necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist.[6]



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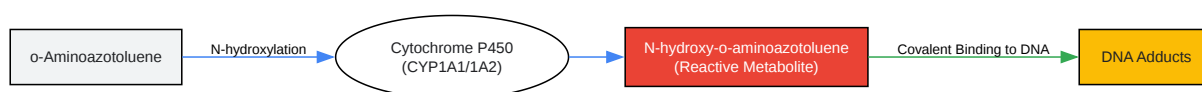
*Chronic Rodent Carcinogenicity Bioassay Workflow.*

## Mechanism of Action and Signaling Pathways

The carcinogenicity of **o-Aminoazotoluene** is a multi-step process involving metabolic activation, formation of DNA adducts, and induction of oxidative stress, which collectively contribute to the disruption of normal cellular signaling and promote tumorigenesis.

### Metabolic Activation

**o-Aminoazotoluene** itself is not the ultimate carcinogen. It requires metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. This process involves N-hydroxylation to form a reactive N-hydroxy-arylamine metabolite.



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*Metabolic Activation of **o-Aminoazotoluene**.*

### DNA Adduct Formation and Genotoxicity

The reactive metabolites of **o-Aminoazotoluene** can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired before DNA replication, thereby initiating the process of carcinogenesis. The formation of DNA adducts can trigger the p53 DNA damage response pathway, leading to cell cycle arrest or apoptosis.[4]

### Oxidative Stress

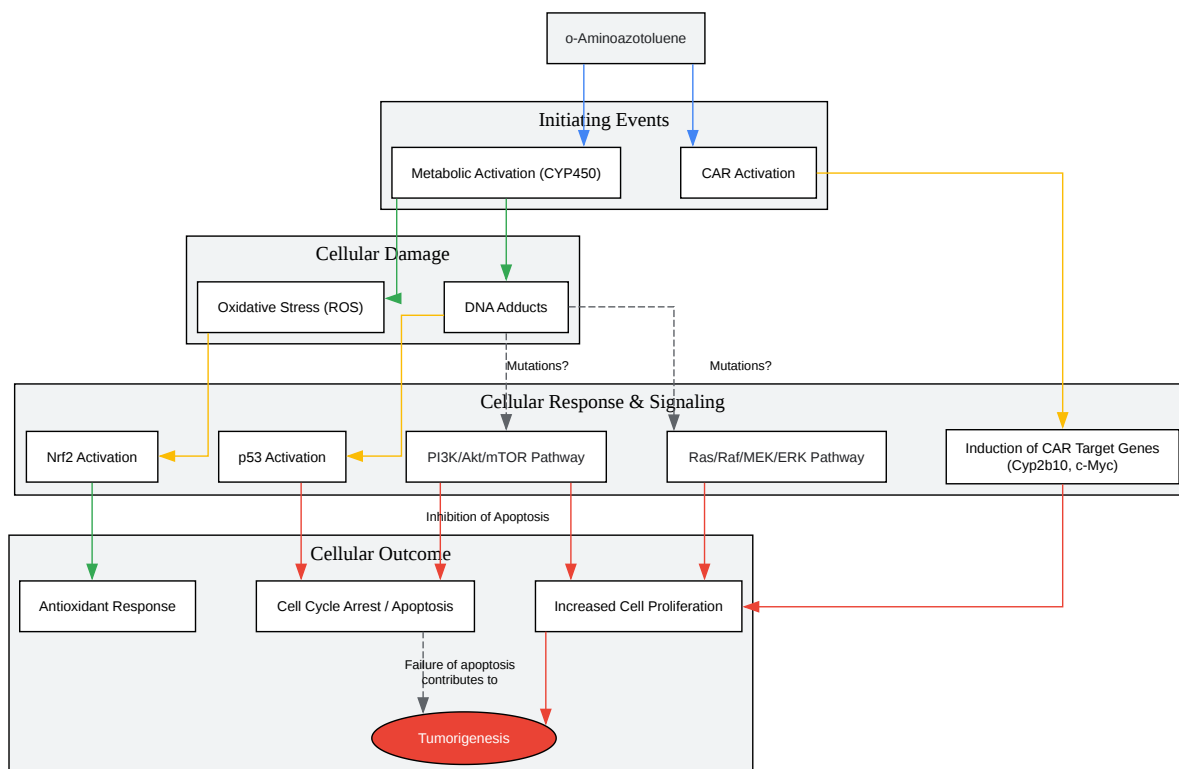
The metabolism of **o-Aminoazotoluene** can also generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can damage cellular components, including DNA, lipids, and proteins, and can also modulate signaling pathways involved in cell proliferation and survival. The Nrf2-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress.[6][8][9]

### Signaling Pathways in o-Aminoazotoluene-Induced Carcinogenesis

The carcinogenic effects of **o-Aminoazotoluene** are mediated through the dysregulation of several key signaling pathways.

- **Constitutive Androstane Receptor (CAR) Activation:** **o-Aminoazotoluene** has been shown to be a potent activator of the nuclear receptor CAR.[\[3\]](#)[\[5\]](#) Upon activation, CAR translocates to the nucleus and induces the expression of target genes involved in xenobiotic metabolism (e.g., Cyp2b10) and cell proliferation (e.g., c-Myc).[\[3\]](#)[\[5\]](#) The sustained activation of CAR and the induction of its target genes can contribute to the proliferative environment that favors tumor development.
- **p53 Activation:** The genotoxic stress induced by DNA adduct formation can lead to the stabilization and activation of the tumor suppressor protein p53.[\[4\]](#) Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis, thereby eliminating potentially cancerous cells.[\[4\]](#)
- **Potential Involvement of Ras/Raf/MEK/ERK and PI3K/Akt/mTOR Pathways:** While direct evidence specifically linking **o-Aminoazotoluene** to the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways is still emerging, these are central signaling cascades that are frequently dysregulated in cancer, including hepatocellular carcinoma. The formation of DNA adducts and the resulting mutations in key oncogenes (like Ras) or tumor suppressor genes (like PTEN) could lead to the aberrant activation of these pathways, promoting cell proliferation, survival, and inhibiting apoptosis.





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